4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H18N2O2S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
A series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, including structures similar to 4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide, were synthesized and evaluated for their biological properties. These compounds displayed significant antimicrobial and antiproliferative activities. Specifically, a derivative showcased promising anti-proliferative effects against HCT-116 cancer cells, indicating its potential in cancer treatment research (Mansour, Nassar, Elewa, & Aboelnaga, 2020).
Kinetic Analysis in Multi-component Reactions
A multi-component reaction involving benzoyl isothiocyanate and other components to yield a compound structurally similar to this compound was studied kinetically. The study provides insights into the reaction mechanisms and the impact of substituents on reaction rates, offering valuable information for the design and synthesis of such compounds (Darijani et al., 2020).
Intramolecular Cyclization and Synthesis
Research into N2-[1-(1-Adamantyl)alkyl]naphthalene-1,2-diamines reacting with benzoyl chlorides involves processes similar to the synthesis of this compound. This synthesis route, involving intramolecular cyclization, is crucial for creating complex molecular structures with potential pharmaceutical applications (Frolenko et al., 2013).
Anticancer Evaluation
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies indicate the potential therapeutic applications of such compounds in treating different types of cancer (Ravinaik et al., 2021).
Fluoride Anion Colorimetric Sensing
Benzamide derivatives, similar in structure to this compound, have been synthesized and studied for their ability to sense fluoride anions. These compounds exhibit a drastic color transition in response to fluoride anion concentration, illustrating their potential in chemical sensing applications (Younes et al., 2020).
Anticancer Evaluation of Related Compounds
Similar compounds were synthesized and assessed for in vitro anticancer activity. These studies highlight the therapeutic potential of such molecular structures in developing cancer treatments (Salahuddin et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound, also known as “4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide” or “4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide” or “Oprea1_361219”, are currently unknown
Mode of Action
It is synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole
Biochemical Analysis
Biochemical Properties
Similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Cellular Effects
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Molecular Mechanism
Similar compounds have been evaluated for their molecular interactions in docking studies .
Properties
IUPAC Name |
4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c30-25(19-8-2-1-3-9-19)20-13-15-21(16-14-20)26(31)29-27-28-24(17-32-27)23-12-6-10-18-7-4-5-11-22(18)23/h1-17H,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSJYJUCLQGLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.